molecular formula C27H31N3O3S B11404581 4-[4-(benzyloxy)phenyl]-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

4-[4-(benzyloxy)phenyl]-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol

Cat. No.: B11404581
M. Wt: 477.6 g/mol
InChI Key: VXDFNOMMMZPKJY-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)PHENYL]-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)PHENYL]-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzyloxyphenyl derivative, followed by the introduction of the dimethyloxan and pyrazolo[3,4-e][1,4]thiazepin moieties. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenyl positions using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(BENZYLOXY)PHENYL]-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-e][1,4]thiazepin derivatives, which may have different substituents at various positions. The uniqueness of 4-[4-(BENZYLOXY)PHENYL]-1-(2,2-DIMETHYLOXAN-4-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-3-methyl-4-(4-phenylmethoxyphenyl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C27H31N3O3S/c1-18-24-25(20-9-11-22(12-10-20)32-16-19-7-5-4-6-8-19)34-17-23(31)28-26(24)30(29-18)21-13-14-33-27(2,3)15-21/h4-12,21,25H,13-17H2,1-3H3,(H,28,31)

InChI Key

VXDFNOMMMZPKJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C5CCOC(C5)(C)C

Origin of Product

United States

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